6-(3-Methoxyphenoxy)pyridine-3-boronic acid
Description
Properties
IUPAC Name |
[6-(3-methoxyphenoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4/c1-17-10-3-2-4-11(7-10)18-12-6-5-9(8-14-12)13(15)16/h2-8,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJZYPOHOACOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenoxy)pyridine-3-boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenoxy)pyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), aqueous or alcoholic solvent, elevated temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reactants used. In the case of the Suzuki-Miyaura reaction, the product is typically a biaryl compound, which can be further functionalized for various applications.
Scientific Research Applications
6-(3-Methoxyphenoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenoxy)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry
Key Compounds
Comparison with Target Compound
- Substituent Effects: The 3-methoxyphenoxy group in the target compound introduces steric bulk and lipophilicity compared to alkoxy (76, 77) or hydroxymethyl () groups. This may enhance π-π interactions in biological targets but reduce aqueous solubility.
Cross-Coupling Reactions :
- The para-boronic acid position (C-3) enables participation in Suzuki-Miyaura couplings. However, steric hindrance from the 3-methoxyphenoxy group may slow reactivity compared to less bulky analogs like 6-methoxypyridine-3-boronic acid .
- Electron-donating groups (e.g., methoxy) activate the boronic acid for coupling, whereas electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity but may reduce stability .
Table: Reactivity in Cross-Coupling
Physicochemical Properties
| Property | This compound | 6-(Hydroxymethyl)pyridine-3-boronic Acid | 6-(Ethanesulfonyl)pyridine-3-boronic Acid |
|---|---|---|---|
| Solubility | Low (lipophilic substituent) | High (hydrophilic hydroxymethyl) | Moderate (polar sulfonyl group) |
| logP (Predicted) | ~2.5 | ~0.8 | ~1.2 |
| pKa of Boronic Acid | ~8.5 (estimated) | ~9.0 | ~7.8 (electron-withdrawing effect) |
Biological Activity
6-(3-Methoxyphenoxy)pyridine-3-boronic acid is a boronic acid derivative that has attracted attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features. This compound possesses a pyridine ring substituted with a methoxyphenoxy group and a boronic acid functional group, which confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structural uniqueness of this compound can be summarized in the following table:
| Compound Name | Structural Features | Similarity Score |
|---|---|---|
| This compound | Pyridine ring with methoxyphenoxy substitution | 1.00 |
| 6-(4-Methoxyphenoxy)pyridine-3-boronic acid | Similar methoxy substitution on phenyl | 1.00 |
| 6-(2-Methoxyphenoxy)pyridine-3-boronic acid | Different methoxy substitution on phenyl | 0.96 |
| 6-(Pyridin-3-yloxy)pyridine-3-boronic acid | Lacks methoxy group; different substituent | 0.94 |
| 6-(4-Fluorophenoxy)pyridine-3-boronic acid | Fluoro substitution instead of methoxy | 0.90 |
The methoxy group enhances the reactivity and biological potential of the compound, making it a valuable candidate for further research.
Antimicrobial Properties
Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. A study focused on pyridine derivatives found that certain compounds could inhibit the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of antibiotics like ciprofloxacin by increasing drug accumulation within bacterial cells . This suggests that this compound could potentially serve as an efflux pump inhibitor, improving treatment outcomes against resistant bacterial strains.
The mechanism of action for pyridine-containing compounds often involves reversible covalent bonding with biological targets, which can lead to improved pharmacokinetic profiles. The interaction with specific enzymes or receptors may enhance the therapeutic effects while reducing side effects. For instance, compounds with similar structures have shown cytotoxic properties against tumor cells by interfering with critical biochemical pathways involved in cell proliferation and survival.
Therapeutic Applications
Given its structural characteristics and biological activity, this compound holds promise for various therapeutic applications:
- Antimicrobial Agents : Potential use as an efflux pump inhibitor to combat antibiotic resistance.
- Anticancer Agents : Possible cytotoxic effects against cancer cells, warranting further investigation into its ability to inhibit tumor growth.
- Drug Development : As a building block in medicinal chemistry, it may serve as a precursor for synthesizing novel drug candidates targeting specific diseases.
Case Studies and Research Findings
- Efflux Pump Inhibition : A study evaluated various pyridine-3-boronic acids and identified specific derivatives that significantly enhanced the activity of ciprofloxacin against NorA-overexpressing strains of S. aureus . This highlights the potential for developing new antimicrobial therapies based on structural modifications of boronic acids.
- Cytotoxicity Studies : Research into pyridine derivatives has demonstrated their ability to induce cytotoxicity in cancer cell lines by disrupting cellular processes critical for survival. The specific role of this compound in these pathways remains to be elucidated through targeted studies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-(3-Methoxyphenoxy)pyridine-3-boronic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves Suzuki-Miyaura coupling, where the boronic acid moiety reacts with a halogenated aromatic partner. For example, pyridine derivatives with methoxy groups can be functionalized via palladium-catalyzed cross-coupling. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Step : Monitor reaction progress via TLC or HPLC to prevent over-substitution or hydrolysis of the boronic acid group.
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to verify the methoxyphenoxy and pyridine moieties. Compare chemical shifts to analogs like 2-methoxy-5-pyridineboronic acid (δ ~8.3 ppm for pyridine protons) .
- FT-IR : Confirm the B-O (1350–1310 cm) and aromatic C-O (1250 cm) stretches .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular weight accuracy (expected [M+H]: ~274.1 g/mol) .
Q. What are the optimal storage conditions to maintain stability?
- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent boronic acid dehydration or oxidation. Use amber vials to minimize photodegradation .
- Handling : Avoid prolonged exposure to moisture; pre-dry solvents (e.g., THF, DMF) over molecular sieves before use in reactions .
Advanced Research Questions
Q. How does the steric and electronic environment of the methoxyphenoxy group influence Suzuki-Miyaura coupling efficiency?
- Reactivity Analysis : The electron-donating methoxy group increases electron density on the pyridine ring, potentially slowing oxidative addition in Pd-catalyzed reactions. Steric hindrance from the 3-methoxyphenoxy substituent may reduce coupling yields with bulky substrates.
- Optimization : Use Pd(OAc) with SPhos ligand in degassed toluene/water (3:1) at 80°C for 24 hours. Monitor base choice (e.g., KCO vs. CsCO) to balance reaction rate and boronic acid stability .
Q. What stability challenges arise under varying pH or solvent conditions, and how can they be mitigated?
- pH Sensitivity : The boronic acid group hydrolyzes to boronate in basic conditions (pH > 9). In acidic media (pH < 4), protodeboronation may occur.
- Mitigation : Use buffered conditions (pH 6–8) for aqueous reactions. For non-aqueous systems, employ aprotic solvents (e.g., DMSO, DMF) with controlled temperature (<50°C) .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Case Study : If H NMR shows unexpected splitting in the pyridine region, consider rotational isomerism due to restricted rotation around the B-O bond. Variable-temperature NMR (VT-NMR) can confirm this by observing coalescence at elevated temperatures (e.g., 60°C in DMSO-) .
- Cross-Validation : Compare with DFT-calculated spectra for 3-pyridinylboronic acid derivatives to assign ambiguous peaks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data?
- Root Cause : Variations often arise from differences in crystallinity or hydration states. For example, anhydrous vs. monohydrate forms may show melting point differences of 10–15°C.
- Resolution : Characterize batches via XRPD to identify polymorphs. Use DSC to confirm thermal behavior and Karl Fischer titration to quantify water content .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
